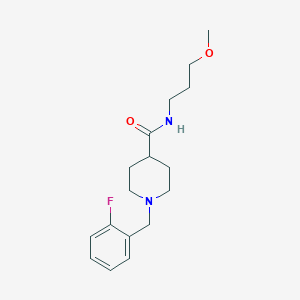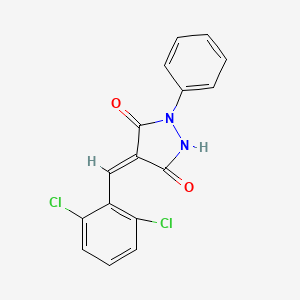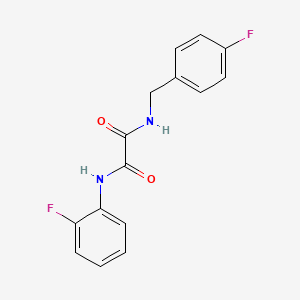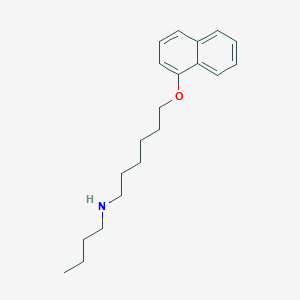
N-(4-methyl-2-nitrophenyl)-2-(2-naphthyloxy)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-methyl-2-nitrophenyl)-2-(2-naphthyloxy)acetamide, commonly known as MNA-715, is a chemical compound that has gained attention in recent years due to its potential applications in scientific research. MNA-715 is a selective antagonist of the P2X7 receptor, which is a ligand-gated ion channel that is involved in several physiological and pathological processes.
作用機序
MNA-715 is a selective antagonist of the P2X7 receptor, which is a ligand-gated ion channel that is activated by extracellular ATP. The P2X7 receptor is expressed in various cell types such as neurons, immune cells, and cancer cells. Activation of the P2X7 receptor leads to the influx of calcium ions and the release of pro-inflammatory cytokines such as IL-1β and IL-18. MNA-715 blocks the activation of the P2X7 receptor, thereby inhibiting calcium influx and cytokine release.
Biochemical and Physiological Effects:
MNA-715 has been shown to have several biochemical and physiological effects. In vitro studies have shown that MNA-715 inhibits the release of IL-1β and IL-18 from immune cells such as macrophages and microglia. MNA-715 has also been shown to inhibit the growth and metastasis of cancer cells in vitro and in vivo. In addition, MNA-715 has been shown to have neuroprotective effects in animal models of neurological disorders such as traumatic brain injury and spinal cord injury.
実験室実験の利点と制限
MNA-715 has several advantages for lab experiments. It is a selective antagonist of the P2X7 receptor, which allows for the specific inhibition of this receptor without affecting other receptors. MNA-715 is also stable and soluble in water, which allows for easy administration in vitro and in vivo. However, MNA-715 has some limitations. It has a relatively short half-life, which requires frequent administration in vivo. In addition, MNA-715 may have off-target effects at higher concentrations, which can lead to non-specific effects.
将来の方向性
For research on MNA-715 include investigating its potential therapeutic applications in various diseases and determining its pharmacokinetics and toxicity.
合成法
MNA-715 can be synthesized through a multi-step process that involves the reaction of 4-methyl-2-nitroaniline with 2-naphthol to form 4-methyl-2-nitrophenyl-2-naphthol. This compound is then reacted with chloroacetyl chloride to form N-(4-methyl-2-nitrophenyl)-2-(2-naphthyloxy)acetamide. The purity of the final product can be confirmed through various analytical techniques such as NMR spectroscopy and HPLC.
科学的研究の応用
MNA-715 has been shown to have potential applications in various scientific research fields such as neurobiology, immunology, and cancer research. In neurobiology, the P2X7 receptor has been implicated in several neurological disorders such as Alzheimer's disease, Parkinson's disease, and multiple sclerosis. MNA-715 can be used as a tool to study the role of the P2X7 receptor in these diseases and to develop potential therapeutic agents. In immunology, the P2X7 receptor is involved in the regulation of immune responses such as inflammation and cell death. MNA-715 can be used to study the role of the P2X7 receptor in these processes and to develop immunomodulatory agents. In cancer research, the P2X7 receptor has been shown to be involved in tumor growth and metastasis. MNA-715 can be used to study the role of the P2X7 receptor in cancer progression and to develop potential anti-cancer agents.
特性
IUPAC Name |
N-(4-methyl-2-nitrophenyl)-2-naphthalen-2-yloxyacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2O4/c1-13-6-9-17(18(10-13)21(23)24)20-19(22)12-25-16-8-7-14-4-2-3-5-15(14)11-16/h2-11H,12H2,1H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POTUGDTTZGLFSK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)COC2=CC3=CC=CC=C3C=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![4-tert-butyl-N-({[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]amino}carbonothioyl)benzamide](/img/structure/B5163796.png)
![[4-(3-fluorobenzyl)-1-(1H-indol-3-ylmethyl)-4-piperidinyl]methanol](/img/structure/B5163808.png)

![ethyl 2-({[(4-methoxy-3-nitrobenzoyl)amino]carbonothioyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B5163815.png)
![5-[benzyl(methyl)amino]-2-methyl-3-pentyn-2-ol hydrochloride](/img/structure/B5163822.png)

![methyl 2-[({1-[(2-methoxy-5-methylphenyl)sulfonyl]-4-piperidinyl}carbonyl)amino]benzoate](/img/structure/B5163849.png)

![N-(2-methoxydibenzo[b,d]furan-3-yl)isonicotinamide](/img/structure/B5163853.png)
![1,3-dimethyl-5-[2-(2-phenoxyethoxy)benzylidene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5163855.png)
![1,1'-[(2-chlorobenzyl)imino]di(2-propanol)](/img/structure/B5163860.png)
![N-ethyl-N-[(4-methoxyphenyl)sulfonyl]glycine](/img/structure/B5163870.png)
![2-[(1-benzyl-1H-indol-3-yl)methylene]-6,7-dimethyl[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B5163883.png)

